1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL
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Overview
Description
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is an organic compound that features both an allyl group and a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL typically involves the reaction of 2-allylphenol with benzoimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoimidazole ring can produce hydrogenated derivatives.
Scientific Research Applications
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the benzoimidazole moiety can interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol: This compound has a similar structure but features an amino group instead of a benzoimidazole moiety.
(2-Allyl-phenoxy)-acetic acid: This compound contains an acetic acid group instead of the benzoimidazole and propanol groups.
Uniqueness
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is unique due to the presence of both the allyl group and the benzoimidazole moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-2-7-15-8-3-6-11-19(15)23-13-16(22)12-21-14-20-17-9-4-5-10-18(17)21/h2-6,8-11,14,16,22H,1,7,12-13H2 |
InChI Key |
GKVBMVAEJOZUBN-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
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